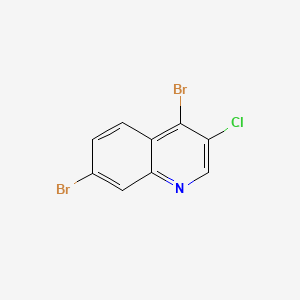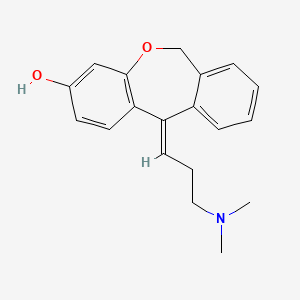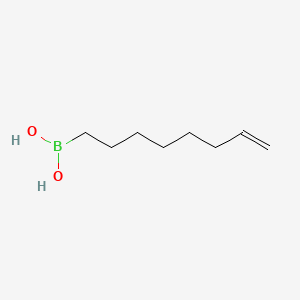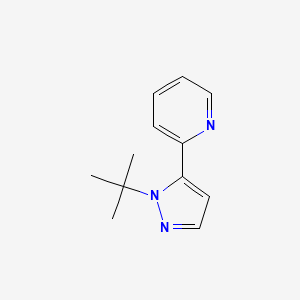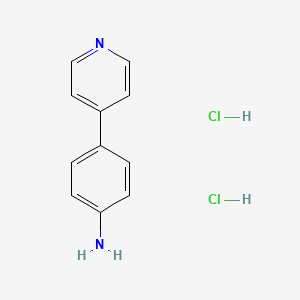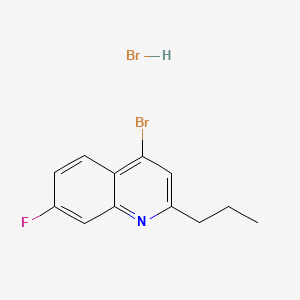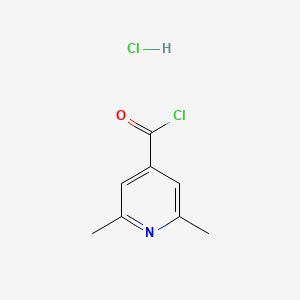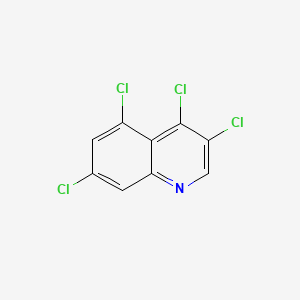
C3bot (154-182)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C3bot (154-182) is a peptide derived from the Clostridium botulinum C3 protein. This peptide is known for its ability to enhance recovery from spinal cord injury by promoting the regenerative growth of descending fiber tracts. It represents a promising tool for fostering axonal protection and repair, as well as functional recovery after traumatic central nervous system injury .
Aplicaciones Científicas De Investigación
C3bot (154-182) has a wide range of scientific research applications:
Neuroscience: It is used to study axonal growth and regeneration in the central nervous system.
Pharmacology: C3bot (154-182) is used as a tool to study the effects of RhoA inhibition on various cellular pathways and responses.
Medical Research: It has potential therapeutic applications in promoting nerve regeneration and recovery after traumatic injuries.
Mecanismo De Acción
C3bot (154-182) exerts its effects by inhibiting the activity of RhoA, a small GTPase involved in the regulation of the actin cytoskeleton. By inhibiting RhoA, the peptide promotes the reorganization of the actin cytoskeleton, leading to enhanced axonal growth and branching. This mechanism is non-enzymatic and involves the reduction of active neuronal RhoA levels .
Direcciones Futuras
C3bot (154-182) represents a promising tool to foster axonal protection and/or repair, as well as functional recovery after traumatic CNS injury . It stimulates regenerative growth of raphespinal fibers and improves serotonergic input to lumbar α-motoneurons .
Relevant Papers The paper titled “C3 peptide enhances recovery from spinal cord injury by improved regenerative growth of descending fiber tracts” discusses the potential of C3bot (154-182) in enhancing recovery from spinal cord injury .
Análisis Bioquímico
Biochemical Properties
C3bot (154-182) has been shown to interact with the neuronal glutamate transporter Excitatory Amino Acid Transporter 3 (EAAT3). It upregulates glutamate uptake by up to 22% compared to untreated cells . This effect is mediated by transporter phosphorylation at tyrosine residues .
Cellular Effects
C3bot (154-182) has been shown to enhance the regenerative growth of raphespinal fibers and improve serotonergic input to lumbar α-motoneurons . It also stimulates axon outgrowth of α-motoneurons and hippocampal neurons cultivated on normal or growth-inhibitory substrates .
Molecular Mechanism
The observed effects of C3bot (154-182) are likely caused by a non-enzymatic downregulation of active RhoA . This downregulation is indicated by pull-down experiments .
Temporal Effects in Laboratory Settings
The effects of C3bot (154-182) on glutamate uptake and neuronal growth have been observed following incubation with either the full-length protein or the 26mer C3 peptide
Dosage Effects in Animal Models
In animal models of spinal cord injury, C3bot (154-182) significantly improved locomotor restoration . These effects were observed following the application of C3bot (154-182) and were supported by tracing studies showing enhanced regenerative growth of corticospinal tract fibers in treated animals .
Metabolic Pathways
Its interaction with EAAT3 suggests it may play a role in glutamate metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C3bot (154-182) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of C3bot (154-182) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple synthesis cycles efficiently. The purification process is also scaled up using preparative HPLC systems to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
C3bot (154-182) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: The synthesis of C3bot (154-182) involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds.
Major Products
The major product of these reactions is the C3bot (154-182) peptide itself, which is then purified to remove any side products or impurities .
Comparación Con Compuestos Similares
Similar Compounds
C3 Transferase: Another peptide derived from Clostridium botulinum, which also targets RhoA, B, and C proteins.
C3bot (154-182) TFA: A trifluoroacetic acid salt form of C3bot (154-182) with similar properties and applications.
Uniqueness
C3bot (154-182) is unique in its specific inhibition of RhoA and its ability to promote axonal growth and functional recovery after spinal cord injury. Unlike other peptides, it does not possess enzymatic activity, making it a valuable tool for studying non-enzymatic mechanisms of action .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H221N37O40S/c1-19-72(11)108(170-125(202)91(57-80-38-40-82(179)41-39-80)155-103(182)62-147-111(188)74(13)150-116(193)84(34-25-27-48-139)158-127(204)96(64-175)156-104(183)63-148-115(192)83(33-24-26-47-138)157-113(190)77(16)153-131(208)107(141)71(9)10)132(209)167-95(59-106(186)187)135(212)174-51-30-37-100(174)130(207)171-109(73(12)20-2)133(210)169-97(65-176)126(203)152-76(15)114(191)162-92(56-79-31-22-21-23-32-79)121(198)151-75(14)112(189)146-61-102(181)154-86(42-44-101(140)180)118(195)163-89(53-68(3)4)122(199)159-87(43-45-105(184)185)119(196)160-88(46-52-215-18)120(197)164-90(54-69(5)6)123(200)166-94(55-70(7)8)134(211)173-50-29-36-99(173)129(206)161-85(35-28-49-145-137(142)143)117(194)165-93(58-81-60-144-67-149-81)124(201)168-98(66-177)128(205)172-110(78(17)178)136(213)214/h21-23,31-32,38-41,60,67-78,83-100,107-110,175-179H,19-20,24-30,33-37,42-59,61-66,138-139,141H2,1-18H3,(H2,140,180)(H,144,149)(H,146,189)(H,147,188)(H,148,192)(H,150,193)(H,151,198)(H,152,203)(H,153,208)(H,154,181)(H,155,182)(H,156,183)(H,157,190)(H,158,204)(H,159,199)(H,160,196)(H,161,206)(H,162,191)(H,163,195)(H,164,197)(H,165,194)(H,166,200)(H,167,209)(H,168,201)(H,169,210)(H,170,202)(H,171,207)(H,172,205)(H,184,185)(H,186,187)(H,213,214)(H4,142,143,145)/t72-,73-,74-,75-,76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,107-,108-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZQWVNMFWMBN-QMBBDSMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H221N37O40S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3058.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

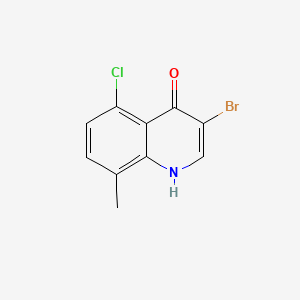
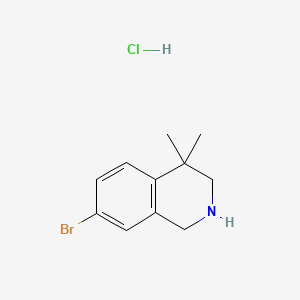
![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)
